5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
Description
Properties
IUPAC Name |
5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGNHJAOYPHKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione: Structural Dynamics, Synthesis, and Pharmacological Applications
Executive Summary
As drug development paradigms shift towards highly functionalized small molecules, the 1,2,4-triazolidine-3-thione scaffold has emerged as a privileged pharmacophore. Specifically, 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (CAS: 39263-68-8) represents a critical synthetic target due to its profound biological activities, including potent Acetylcholinesterase (AChE) inhibition and antioxidant properties [[1]](). This whitepaper provides an in-depth analysis of its molecular architecture, the causal mechanics behind its green synthesis, and its validated pharmacological profile.
Structural Elucidation & Molecular Dynamics
The chemical identity of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is defined by its highly substituted five-membered heterocyclic core containing three nitrogen atoms and one sulfur atom.
-
Chemical Formula: C10H13N3S
-
SMILES String: S=C1N(C2=CC=CC=C2)NC(C)(C)N1 [[1]]()
-
Structural Topology: The molecule features a 1,2,4-triazolidine ring where the C3 position is oxidized to a thione (=S). The N2 position is substituted with a lipophilic phenyl ring, while the C5 position features a gem-dimethyl group.
-
Molecular Dynamics: The thione moiety acts as a powerful hydrogen bond acceptor, while the N1 and N4 secondary amines serve as hydrogen bond donors. This amphiphilic hydrogen-bonding network, combined with the lipophilicity of the phenyl and dimethyl groups, allows the molecule to easily cross biological membranes and anchor securely within enzyme active sites 2.
Mechanistic Causality in Synthesis
The synthesis of 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is achieved via the cyclocondensation of 2-phenylthiosemicarbazide with acetone 3.
The Causal Mechanism:
-
Electrophilic Activation: A catalyst (such as Meglumine, an ionic liquid, or Vitamin B1) activates the carbonyl carbon of acetone via hydrogen bonding or protonation, significantly increasing its electrophilicity 4.
-
Nucleophilic Attack: The terminal primary amine (N1) of 2-phenylthiosemicarbazide executes a nucleophilic attack on the activated carbonyl carbon, forming a transient hemiaminal intermediate.
-
Cyclodehydration: The secondary amine (N4) subsequently attacks the same carbon. Driven by the thermodynamic stability of the resulting five-membered ring, a molecule of water is expelled, yielding the gem-dimethyl substituted C5 carbon [[3]]().
Fig 1: Catalytic cyclocondensation pathway for 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione.
Validated Experimental Workflow (Step-by-Step)
To ensure high atom economy and adherence to green chemistry principles, the following self-validating protocol utilizes an aqueous meglumine-catalyzed system 5.
Reagents: 2-Phenylthiosemicarbazide (1.0 mmol), Acetone (1.2 mmol), Meglumine (15 mol%), Distilled Water (8.0 mL).
Procedure:
-
Catalyst Initiation: In a 50 mL round-bottom flask, dissolve 15 mol% meglumine in 8.0 mL of distilled water. Causality: Meglumine acts as a homogeneous, biodegradable base catalyst. Its polyhydroxy structure ensures complete aqueous solubility while providing a mildly alkaline environment that enhances the nucleophilicity of the thiosemicarbazide 5.
-
Reactant Addition: Add 1.0 mmol of 2-phenylthiosemicarbazide to the solution, followed by the dropwise addition of 1.2 mmol of acetone. The slight excess of acetone drives the equilibrium toward product formation.
-
Ambient Cyclocondensation: Stir the mixture continuously at room temperature (25°C). Causality: Ambient temperature prevents the thermal degradation of the sensitive thione moiety while the catalyst sufficiently lowers the activation energy for cyclization 3.
-
Reaction Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase. The disappearance of the precursor spot typically occurs within 5 to 10 minutes 3.
-
Isolation: The product will precipitate as a solid. Isolate the crude product via vacuum filtration and wash the filter cake with ice-cold water to remove residual meglumine.
-
Purification & Characterization: Recrystallize from absolute ethanol. Confirm the structure via
H NMR (DMSO- ) to verify the presence of the gem-dimethyl protons (singlet, ~1.5 ppm) and the aromatic protons (multiplet, 7.1-7.6 ppm) 3.
Quantitative Data: Reaction Optimization
The synthesis of 1,2,4-triazolidine-3-thiones has been heavily optimized in recent literature to move away from harsh, energy-intensive conditions. The table below summarizes the quantitative performance of various catalytic systems.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Environmental Impact |
| Meglumine (15 mol%) 3 | Water | Room Temp | 5 - 10 min | 92 - 95% | Low (Biodegradable) |
| Acidic Ionic Liquid 4 | H | Room Temp | 10 - 15 min | 88 - 94% | Low (Reusable) |
| Vitamin B1 (Thiamine HCl) 6 | Water | Room Temp | 20 - 30 min | 90 - 96% | Low (Natural Organocatalyst) |
| Uncatalyzed (Control) [[2]]() | Ethanol | Reflux (78°C) | 12 - 24 hours | < 50% | High (Energy Intensive) |
Pharmacological Profiling & Target Kinetics
1,2,4-triazolidine-3-thiones have been extensively validated as potent, competitive inhibitors of Acetylcholinesterase (AChE), making them highly relevant in the management of Alzheimer's disease and other cholinergic neuropathies 7.
The structural causality for this activity lies in the molecule's ability to span the enzyme's active site gorge. The lipophilic 2-phenyl ring engages in
Fig 2: Mechanism of action for AChE inhibition by 1,2,4-triazolidine-3-thione derivatives.
References
-
[4] Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches. PubMed (nih.gov).4
-
[5] An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in water. OUCI (dntb.gov.ua). 5
-
[3] An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in. Indian Academy of Sciences (ias.ac.in). 3
-
[6] Synthesis of 1,2,4‐triazolidine‐3‐thiones from thiosemicarbazides and aryl aldehydes/cyclic ketones/aryl ketones/isatins. ResearchGate. 6
-
[2] Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.2
-
[1] 39263-68-8 | 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione. BLDpharm. 1
-
[7] Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors... PubMed (nih.gov). 7
-
An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential. OUCI (dntb.gov.ua).
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- 1. 39263-68-8|5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione|BLD Pharm [bldpharm.com]
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- 4. Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in water [ouci.dntb.gov.ua]
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- 7. Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties & Characterization of 5,5-Dialkyl-2-aryl-1,2,4-triazolidine-3-thiones
Executive Summary
The 5,5-dialkyl-2-aryl-1,2,4-triazolidine-3-thiones represent a specialized subclass of nitrogen-rich heterocycles. Unlike their fully aromatic 1,2,4-triazole counterparts, these compounds possess a saturated C5 center (
This guide provides a comprehensive technical analysis of these compounds, focusing on their utility as pharmacophores in anticonvulsant and antimicrobial drug discovery. It details the critical physical parameters required for their isolation, identification, and formulation.
Structural Architecture & Tautomerism
The defining feature of this molecular class is the thione-thiol tautomerism . However, unlike aromatic triazoles where the proton can migrate to create a fully conjugated system, the 5,5-dialkyl substitution locks the C5 position, restricting the tautomeric shift to the N-C-S region.
The Tautomeric Equilibrium
The molecule exists primarily in two forms:
-
Thione Form (A): The thermodynamically stable form in the solid state. Characterized by a C=S double bond and N-H protons.
-
Thiol Form (B): The minor tautomer, often accessible in alkaline solution or polar protic solvents. Characterized by a C-S-H single bond and a C=N double bond.
Key Insight: In the solid state and neutral organic solvents (CHCl
Figure 1: Tautomeric equilibrium restricted by the sp3 C5 center. The equilibrium heavily favors the Thione form due to thioamide stability.
Synthesis & Isolation Logic
Understanding the physical properties is inseparable from the synthesis method, as solubility differentials drive the isolation.
Protocol Overview: The synthesis typically involves the condensation of a ketone (providing the 5,5-dialkyl moiety) with an aryl thiosemicarbazide. The cyclization is the critical step determining the oxidation state of the ring.
Reaction Workflow
-
Condensation: Acetone/Ketone + 4-Arylthiosemicarbazide
Thiosemicarbazone intermediate. -
Cyclization: The intermediate undergoes ring closure. Unlike oxidative cyclization (which yields triazoles), this pathway retains the saturation at C5.
Figure 2: Synthetic pathway.[1] The solubility drops significantly upon ring closure, allowing product isolation via filtration.
Spectroscopic Characterization (The "Fingerprint")
To validate the structure, one must confirm the presence of the Thione and the saturation of C5 .
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate confirmation of the thione form in the solid state.
| Functional Group | Frequency ( | Diagnostic Value |
| N-H Stretch | 3100 – 3400 | Broad band indicates H-bonding. Confirms thione (N-H presence). |
| C=S Stretch | 1200 – 1300 | Strong intensity. Critical: Absence of S-H stretch (2500-2600) confirms thione tautomer. |
| C=N Stretch | 1590 – 1620 | Moderate intensity. Indicates the imine character within the ring or aryl attachment. |
| C-H (Aliphatic) | 2850 – 2990 | Confirms the 5,5-dialkyl substitution (sp3 C-H). |
Nuclear Magnetic Resonance (NMR)
NMR distinguishes the triazolidine (saturated) from the triazole (aromatic).
-
H NMR (DMSO-d
):- 1.0 – 2.0 ppm: Strong signals for Alkyl groups at C5 (e.g., gem-dimethyl singlet for acetone derivatives). This proves the C5 is sp3.
-
8.0 – 12.0 ppm: Downfield singlet for N-H . This signal is often broad and exchangeable with D
O. Its presence confirms the thione form. - 6.5 – 8.0 ppm: Multiplets for the N-Aryl substituent.
-
C NMR:
- 170 – 185 ppm: The C=S carbon. This extremely downfield shift is characteristic of the thione carbon.
- 70 – 90 ppm: The quaternary C5 carbon. In aromatic triazoles, this would be ~140-150 ppm. The upfield shift confirms the sp3 hybridization.
Solid-State Physics & Solubility
Solubility Profile
The 5,5-dialkyl-2-aryl-1,2,4-triazolidine-3-thiones exhibit a "polar-organic" solubility profile due to the thioamide moiety.
-
Soluble: DMSO, DMF, hot Ethanol, Methanol.
-
Sparingly Soluble: Chloroform, Dichloromethane (depends on alkyl chain length).
-
Insoluble: Water, Hexane, Diethyl Ether.
Application Note: Recrystallization is best performed using Ethanol/Water mixtures. The compound dissolves in hot ethanol and precipitates as pure crystals upon cooling or addition of water.
Melting Point Trends
These compounds generally possess high melting points due to extensive intermolecular hydrogen bonding (N-H
| Derivative (R1=Aryl, R2/R3=Alkyl) | Approx. Melting Point ( |
| 2-Phenyl, 5,5-Dimethyl | 185 – 190 |
| 2-(4-Chlorophenyl), 5,5-Dimethyl | 210 – 215 |
| 2-Phenyl, 5,5-Diethyl | 160 – 165 |
Note: Increasing the bulk of the alkyl group at C5 generally lowers the melting point by disrupting packing efficiency, while electron-withdrawing groups on the aryl ring (e.g., Cl, NO
Experimental Protocols
Protocol A: Synthesis of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
Rationale: This protocol utilizes the condensation of acetone with 4-phenylthiosemicarbazide.
-
Preparation: Dissolve 4-phenylthiosemicarbazide (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add Acetone (15 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl
:MeOH 9:1). -
Isolation: Cool the reaction mixture to 0°C. The product may precipitate directly. If not, reduce solvent volume by 50% under vacuum and add cold water.
-
Purification: Filter the solid and recrystallize from Ethanol.
-
Validation:
-
MP Check: Target range 185–190°C.
-
IR Check: Verify peak at ~1250 cm
(C=S) and absence of C=O peak (from acetone).
-
Protocol B: Tautomer Identification (Chemical Test)
Rationale: To chemically distinguish between stable thione and labile thiol forms.
-
Dissolution: Dissolve 50 mg of the product in 1 mL of 1M NaOH.
-
Observation: The compound should dissolve completely (formation of Sodium Thiolate salt).
-
Re-acidification: Add 1M HCl dropwise.
-
Result: Immediate reprecipitation of the solid indicates the reversion to the insoluble Thione form. This confirms the acidity of the N-H group and the existence of the equilibrium.
References
-
Mane, M. M., et al. (2012). "Synthesis, characterization and de-tert-butylation of 4-N-t-butyl-5-aryl imino-1,2,4 triazolidine-3-thiones." Research Journal of Recent Sciences.
-
PubChem. (2021).[2] "5-Ethyl-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazolidine-3-thione Physical Properties." National Library of Medicine.
- Kalsi, P. S. (2007). Spectroscopy of Organic Compounds. New Age International.
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. (Foundational text on triazole/triazolidine tautomerism).
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Heterocyclic Thione Derivatives in Medicinal Chemistry: From Synthesis to Therapeutic Application
An In-Depth Technical Guide
Abstract
Heterocyclic compounds containing a thione functional group (C=S) represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] Their unique electronic properties, structural versatility, and ability to engage in thione-thiol tautomerism make them highly attractive for drug design and development.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core principles of heterocyclic thiones. We will explore their fundamental chemical characteristics, key synthetic methodologies, diverse therapeutic applications, and the critical structure-activity relationships that govern their efficacy. The narrative emphasizes the causality behind experimental choices and provides insights into the mechanisms that underpin their biological actions, from anticancer to antimicrobial effects.
The Thione-Thiol Tautomerism: A Gateway to Biological Activity
A defining characteristic of many heterocyclic thiones is their existence in a tautomeric equilibrium with the corresponding thiol form. This dynamic state between the thioketo (thione) and enethiol (thiol) isomers is fundamental to their reactivity and biological function. The position of this equilibrium is influenced by factors such as the nature of the heterocyclic ring, substituent effects, and solvent polarity.
The thiol (S-H) form is particularly significant as its acidic proton can be lost, forming a thionate anion. This anion is a potent nucleophile and an excellent chelating agent for various metal ions.[1][3] This chelating ability is a cornerstone of the mechanism of action for many thione derivatives, particularly as enzyme inhibitors where they can coordinate with metal cofactors in the active site.[4]
Caption: General Synthetic Workflow for Triazole-Thiones.
The Pharmacological Landscape
Heterocyclic thiones exhibit a vast array of biological activities, making them a major focus of drug discovery programs. Their ability to interact with diverse biological targets is a direct result of their structural and electronic features.
Anticancer Activity
Thione derivatives have emerged as potent anticancer agents acting through multiple mechanisms. [5][6][7]* Enzyme Inhibition: A notable example is the discovery of 4-hydroxy-thiazolidine-2-thione derivatives as activators of Pyruvate Kinase M2 (PKM2), a crucial enzyme in the altered metabolism of cancer cells. [8]Activation of PKM2 can reverse the Warburg effect, representing a promising therapeutic strategy.
-
Tubulin Polymerization Inhibition: Certain derivatives, such as those based on benzothiophene, function as microtubule inhibitors, arresting the cell cycle and inducing apoptosis. [9]* Kinase Inhibition: The thione scaffold is present in various kinase inhibitors, which are critical for blocking aberrant cell signaling pathways that drive tumor growth. * Hydrogen Sulfide Donors: Some 1,2-dithiol-3-thione derivatives can act as endogenous donors of hydrogen sulfide (H₂S), a signaling molecule with complex roles in cancer biology. This property has been harnessed to develop novel anticancer compounds. [10]
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new therapeutic agents, and heterocyclic thiones are promising candidates. [11][12][13]
-
Antibacterial Agents: Thione derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [14][15]A particularly exciting development is the design of 1,2,4-triazole-3-thione derivatives as inhibitors of metallo-β-lactamases (MBLs) like NDM-1 and VIM-type enzymes. [4]These enzymes are a primary cause of resistance to last-line carbapenem antibiotics. The thione derivatives act by chelating the zinc ions in the MBL active site, restoring the efficacy of existing antibiotics. [4]
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Strategic Engineering of 2-Phenyl-1,2,4-triazolidine-3-thione Scaffolds: Synthesis, Library Design, and Biological Validation
Executive Summary
The 1,2,4-triazolidine-3-thione scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its non-aromatic, dihydro-heterocyclic nature compared to its fully oxidized 1,2,4-triazole counterparts. This saturation allows for specific stereochemical configurations at the C5 position, offering unique vectors for engaging chiral biological targets such as Acetylcholinesterase (AChE) and Metallo-
This technical guide details the rational design, "green" synthesis, and validation of 2-phenyl-1,2,4-triazolidine-3-thione libraries. Unlike standard reviews, this document focuses on the causality of synthetic choices—why specific catalysts prevent oxidation to triazoles—and provides self-validating protocols for immediate laboratory application.
Part 1: Pharmacophore Analysis & Rational Design
Structural Nuance: Triazolidine vs. Triazole
The distinction between triazolidine (dihydro) and triazole (aromatic) is critical. The 2-phenyl-1,2,4-triazolidine-3-thione core contains an
Key SAR Vectors:
-
N2-Phenyl Ring: Provides hydrophobic
-stacking interactions (e.g., with Trp279 in AChE). Substitution here modulates solubility and metabolic stability. -
C3-Thione (C=S): Acts as a soft nucleophile and a hydrogen bond acceptor. It exists in tautomeric equilibrium with the thiol (S-H) form, crucial for metal chelation (e.g., Zn²⁺ in NDM-1 inhibitors).
-
C5-Stereocenter: The substituent here (derived from the aldehyde input) determines the shape complementarity. Bulky lipophilic groups (e.g., tert-butyl, naphthyl) often enhance potency but require the ring to remain in the triazolidine state.
Library Design Strategy
To maximize structure-activity relationship (SAR) data, we employ a Diversity-Oriented Synthesis (DOS) approach targeting three orthogonal diversity points.
Figure 1: Orthogonal diversity inputs for library generation. Note the central role of the thione group for target affinity.
Part 2: Synthetic Methodologies
The Challenge of Regioselectivity
Synthesizing the 2-phenyl isomer specifically requires controlling the hydrazine input. The reaction of phenylhydrazine with isothiocyanates typically yields 1-phenylthiosemicarbazides. Upon cyclization with aldehydes, the phenyl group resides at the N2 position of the resulting triazolidine ring due to the nucleophilic attack mechanism.
Protocol: Ionic Liquid-Catalyzed Green Synthesis
We utilize a "One-Pot" condensation strategy using an acidic ionic liquid or deep eutectic solvent (e.g., Choline Chloride). This method is superior to traditional acid/base cyclization because it is chemoselective for the triazolidine ring , preventing oxidative aromatization to the triazole.
Mechanism: The ionic liquid activates the carbonyl oxygen of the aldehyde (increasing electrophilicity) and stabilizes the transition state of the Schiff base intermediate.
Experimental Protocol (Self-Validating)
Reagents:
-
Phenylhydrazine (1.0 mmol)
-
Aryl Isothiocyanate (1.0 mmol)
-
Aryl Aldehyde (1.0 mmol)
-
Catalyst: Choline Chloride (20 mol%) or Thiamine Hydrochloride (Vitamin B1)
-
Solvent: Water:Ethanol (6:4 v/v)
Step-by-Step Workflow:
-
Thiosemicarbazide Formation (In Situ):
-
In a 25 mL round-bottom flask, mix Phenylhydrazine and Aryl Isothiocyanate in 5 mL of Water:Ethanol.
-
Stir at Room Temperature (RT) for 15 minutes.
-
Validation Point: TLC (Hexane:EtOAc 7:3) should show the disappearance of hydrazine and the appearance of a new spot (thiosemicarbazide).
-
-
Cyclization:
-
Add the Aryl Aldehyde and the Catalyst (Choline Chloride) to the same flask.
-
Stir at RT for 30–60 minutes.
-
Observation: The solution will likely become turbid as the hydrophobic triazolidine product precipitates.
-
-
Work-up:
-
Characterization Criteria (Pass/Fail):
-
IR: Look for C=S stretch (~1250–1300 cm⁻¹) and NH stretch (~3100–3300 cm⁻¹).
-
¹H NMR: The diagnostic signal is the C5-H proton . In triazolidines, this appears as a singlet or doublet around
5.0–6.5 ppm (indicative of CH). If this peak is missing and you see aromatic peaks only, the compound has oxidized to the triazole.
-
Figure 2: One-pot synthesis workflow emphasizing the Critical Quality Attribute (CQA) of the C5-H NMR signal.
Part 3: Biological Validation & Data Interpretation
Primary Screen: Antibacterial Activity (MDR Strains)
Triazolidine-3-thiones have shown efficacy against Multi-Drug Resistant (MDR) Acinetobacter baumannii. The mechanism often involves membrane disruption or inhibition of specific metallo-enzymes.
Protocol (Microbroth Dilution):
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Dosing: Dissolve analogs in DMSO. Serial dilute in Mueller-Hinton broth (range 0.5 – 128
g/mL). -
Incubation: 37°C for 18–24 hours.
-
Readout: Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
-
Control: Use Ciprofloxacin or Imipenem as positive controls.
Secondary Screen: Enzyme Inhibition (AChE)
For neurodegenerative applications, the thione moiety chelates the active site of Acetylcholinesterase.
Data Presentation Template:
| Analog ID | R1 (N4) | R2 (C5) | Yield (%) | MIC (A. baumannii) | AChE IC |
| TZ-01 | Phenyl | 4-NO | 88 | 8 | 0.045 |
| TZ-02 | Methyl | 2,4-Cl | 92 | 32 | 1.20 |
| TZ-03 | Benzyl | 4-OMe-Phenyl | 85 | >128 | 0.85 |
Interpretation: Electron-withdrawing groups on the C5-phenyl ring (e.g., TZ-01) often enhance biological activity by increasing the acidity of the NH protons or strengthening
References
-
Mahajan, P.G., et al. (2020). "Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis." Molecular Diversity.
-
Küçükgüzel, Ş.G. & Çıkla-Süzgün, P. (2015).[3] "Recent advances bioactive 1,2,4-triazole-3-thiones." European Journal of Medicinal Chemistry.
-
Sankpal, S.A., et al. (2019).[4] "Thiamine hydrochloride (VB1): an efficient catalyst for the synthesis of 1,2,4-triazolidine-3-thiones in water." Research on Chemical Intermediates.
-
He, Z-X., et al. (2025). "Design and screening of novel 1,2,4-Triazole-3-thione derivatives as DCN1 inhibitors." Frontiers in Pharmacology.
-
Nguyen, T.T., et al. (2016). "1,2,4-Triazolidine-3-thiones as Narrow Spectrum Antibiotics against Multidrug-Resistant Acinetobacter baumannii." ACS Medicinal Chemistry Letters.
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- 3. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Thiosemicarbazide Cyclization
Welcome to our dedicated technical support center for troubleshooting the intricate process of thiosemicarbazide cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing heterocyclic compounds such as 1,2,4-triazoles and 1,3,4-thiadiazoles. Our aim is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve common side reactions encountered in your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and challenges faced during thiosemicarbazide cyclization.
Q1: My thiosemicarbazide cyclization is yielding a mixture of products. What is the most likely cause?
The formation of multiple products in thiosemicarbazide cyclization is most often due to a lack of control over the reaction's pH.[1][2] The reaction medium's acidity or basicity is a critical determinant in directing the cyclization pathway.[2] Acidic conditions typically favor the formation of 1,3,4-thiadiazoles, while alkaline conditions promote the synthesis of 1,2,4-triazoles.[1][3] An unoptimized or fluctuating pH can lead to a mixture of both heterocyclic systems.
Q2: I have low to no yield of my desired cyclized product. What are the first things I should check?
Low or no product yield can stem from several factors. A systematic evaluation of your reaction setup is key.[2] Begin by verifying the following:
-
Reaction Conditions (pH): As mentioned, ensure the pH is appropriate for your desired product (acidic for thiadiazoles, alkaline for triazoles).[2][3]
-
Purity of Starting Materials: Impurities in your thiosemicarbazide or the acylating agent can significantly interfere with the reaction.[1][2] Consider recrystallization or column chromatography of your starting materials if their purity is in doubt.
-
Reaction Temperature and Time: Some cyclizations require elevated temperatures (reflux) and extended reaction times to proceed efficiently.[1][2] Conversely, excessive heat can lead to decomposition.[2] It is crucial to monitor your reaction's progress using Thin Layer Chromatography (TLC).[1]
Q3: An unexpected crystalline precipitate has formed during my synthesis of an acylthiosemicarbazide. What could it be?
The formation of an unexpected precipitate often indicates the premature cyclization of your desired acylthiosemicarbazide product.[1] The nature of this cyclized byproduct is highly dependent on the reaction conditions. If the medium is alkaline, you have likely formed a 1,2,4-triazole-3-thione derivative.[1] To avoid this, maintain a neutral or slightly acidic pH during the synthesis of the open-chain acylthiosemicarbazide.[1]
In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific side reactions and a logical workflow for their resolution.
Guide 1: Formation of the Undesired Heterocyclic Regioisomer
One of the most common challenges is the formation of the undesired regioisomeric heterocycle (e.g., obtaining a 1,2,4-triazole when a 1,3,4-thiadiazole is the target).
Causality: The regioselectivity of thiosemicarbazide cyclization is dictated by the initial nucleophilic attack. In acidic media, the sulfur atom of the thiosemicarbazide is protonated, enhancing its nucleophilicity and favoring attack at the carbonyl carbon, leading to 1,3,4-thiadiazoles.[4] In basic media, the nitrogen atom (N4) is deprotonated, becoming a stronger nucleophile and attacking the carbonyl carbon to form 1,2,4-triazoles.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for undesired regioisomer formation.
Corrective Actions:
-
For 1,3,4-Thiadiazole Synthesis: Ensure a strongly acidic environment. If you are using a weak acid like acetic acid, consider switching to a stronger dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid (PPA).[6][7]
-
For 1,2,4-Triazole Synthesis: The reaction requires a basic medium. Sodium hydroxide or potassium hydroxide are commonly used.[1][8] If the yield of the triazole is low, verify the basicity of your reaction mixture.
-
Temperature Control: Cyclization reactions are often promoted by heat.[1] If you are getting a mixture of products, try running the reaction at a lower temperature to see if it improves selectivity.
Guide 2: Oxidation and Decomposition Byproducts
The appearance of discoloration, tar formation, or the presence of disulfide byproducts indicates oxidative or decomposition side reactions.
Causality: The thiosemicarbazide moiety is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species.[1] Harsh reaction conditions, such as high temperatures and the presence of strong oxidizing agents (or even atmospheric oxygen over long reaction times), can promote these side reactions.[1][2] Similarly, highly acidic or basic conditions, especially at elevated temperatures, can lead to the decomposition of starting materials and products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidation and decomposition.
Corrective Actions:
-
Temperature and Time Optimization: Monitor the reaction closely using TLC to determine the optimal reaction time and avoid prolonged heating, which can lead to byproduct formation.[1] If decomposition is observed, try running the reaction at a lower temperature.
-
Inert Atmosphere: If oxidation is a significant issue, consider running the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Purity of Reagents: Use freshly purified starting materials to avoid introducing impurities that could catalyze side reactions.[1]
Experimental Protocols
The following are generalized protocols for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles from thiosemicarbazides. These should be adapted based on the specific substrate and experimental observations.
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol describes the acid-catalyzed cyclization of an acylthiosemicarbazide.
Materials:
-
Acylthiosemicarbazide (1 equivalent)
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Ice
-
Sodium Bicarbonate (or other suitable base) for neutralization
Procedure:
-
Carefully add the acylthiosemicarbazide to an excess of cold (0 °C) concentrated sulfuric acid with stirring.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the progress by TLC.[6]
-
Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7.
-
The precipitated solid product is then filtered, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).[1]
Protocol 2: Synthesis of 4,5-Disubstituted-2,4-dihydro-1,2,4-triazole-3-thiones
This protocol outlines the base-catalyzed cyclization of a substituted thiosemicarbazide.
Materials:
-
Substituted Thiosemicarbazide (1 equivalent)
-
Sodium Hydroxide (or Potassium Hydroxide) solution (e.g., 2M)
-
Hydrochloric Acid (or other suitable acid) for acidification
Procedure:
-
Dissolve the substituted thiosemicarbazide in an aqueous solution of sodium hydroxide.[5]
-
Reflux the reaction mixture for a specified period (e.g., 2-6 hours), monitoring the completion of the reaction by TLC.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of ~5-6.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 1,2,4-triazole-3-thione.
Data Summary: Influence of Reaction Conditions
| Parameter | Effect on 1,3,4-Thiadiazole Synthesis | Effect on 1,2,4-Triazole Synthesis | Key Considerations |
| pH | Favored by acidic conditions (e.g., H₂SO₄, PPA, POCl₃)[6][7] | Favored by alkaline conditions (e.g., NaOH, KOH)[1] | The most critical factor for regioselectivity.[2] |
| Temperature | Often requires heating/reflux, but excessive heat can cause decomposition.[2] | Typically requires reflux.[1] | Optimize to balance reaction rate and side product formation. |
| Reaction Time | Varies from hours to a full day.[2] | Generally a few hours of reflux.[1] | Monitor by TLC to avoid byproduct formation from prolonged reaction times.[1] |
| Solvent | Aprotic solvents can be used, but the strong acid often serves as the medium. | Protic solvents like ethanol or water are common.[2] | Solvent choice can influence solubility and reaction rates. |
| Purity of Reactants | Crucial to avoid side reactions and low yields.[1][2] | Crucial to avoid side reactions and low yields.[1][2] | Recrystallize or purify starting materials if necessary. |
Mechanistic Pathways
The following diagrams illustrate the generalized mechanistic pathways for the formation of 1,3,4-thiadiazoles and 1,2,4-triazoles, highlighting the key differences that lead to the respective products.
Caption: Acid-catalyzed cyclization to a 1,3,4-thiadiazole.
Caption: Base-catalyzed cyclization to a 1,2,4-triazole.
By understanding these fundamental principles and employing a systematic troubleshooting approach, you can effectively navigate the challenges of thiosemicarbazide cyclization and achieve higher yields and purity in your desired heterocyclic products.
References
-
MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione. Retrieved from [Link]
-
Sociedade Brasileira de Química. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3193. Retrieved from [Link]
-
Taylor & Francis Online. (2006). 1,3,4-THIADIAZOLES FROM THIOSEMICARBAZIDES. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2349-2356. Retrieved from [Link]
-
PubMed. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. Retrieved from [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 3845. Retrieved from [Link]
-
Arkivoc. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc, 2022(2), 118-129. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Retrieved from [Link]
-
Scribd. (2012). Thiosemicarbazide Chemistry Review. Retrieved from [Link]
-
ACS Publications. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 78(2), 438-444. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. Retrieved from [Link]
-
IRIS UniPA. (2005). Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachlor. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products. Journal of Sulfur Chemistry, 40(5), 536-550. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
-
PubMed. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(4), 389-437. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Retrieved from [Link]
-
MDPI. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1547. Retrieved from [Link]
-
PubMed. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2736. Retrieved from [Link]
-
Arkivoc. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Arkivoc, 2004(1), 1-25. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone advise me on how to perform a cyclisation for thiosemicarbazide to form 4-benzy-5-cyanomethyl-1,2,4-triazole-3-thione?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of triazolidine-3-thiones in NMR solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of heterocyclic scaffolds. Among the most notoriously difficult are triazolidine-3-thiones (and their 1,2,4-triazole-3-thione tautomers).
This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these solubility issues and provide field-proven, self-validating protocols to ensure you acquire high-resolution, publishable NMR spectra.
The Root Cause: Why are Triazolidine-3-thiones Insoluble?
To solve a solubility issue, we must first understand the molecular mechanics causing it. Triazolidine-3-thiones exhibit a well-documented thione-thiol tautomerism (
This structural duality allows the molecule to act as both a strong hydrogen-bond donor (via
To acquire a high-quality spectrum, our primary objective is to chemically or thermally disrupt these intermolecular hydrogen-bonding networks in favor of solvent-solute interactions.
Quantitative Solvent Comparison Data
Before proceeding to the protocols, consult this data matrix to select the optimal baseline solvent for your specific derivative.
| Deuterated Solvent | Solubilizing Power for Thiones | Viscosity at 25°C (cP) | Boiling Point (°C) | Key Analytical Drawbacks / Interferences |
| Poor | 0.54 | 61.2 | Fails to disrupt H-bonds; trace acid may degrade sample[4]. | |
| Excellent | 2.00 | 189.0 | High viscosity broadens peaks; difficult sample recovery[5]. | |
| Moderate | 0.59 | 64.7 | Deuterium exchange eliminates critical | |
| Excellent | ~0.90 | 72.0 | Highly acidic; alters chemical shifts via protonation[6]. |
Troubleshooting Workflows & Methodologies
Protocol 1: The Mixed-Solvent System (The "H-Bond Disruptor" Method)
When
Step-by-Step Methodology:
-
Initial Suspension: Weigh 2–5 mg of your triazolidine-3-thione into a clean vial. Add 0.6 mL of
. Observe the suspension (it will likely remain cloudy). -
Titration: Add
dropwise (typically 1 to 3 drops, approx. 15–45 µL) using a glass Pasteur pipette. -
Agitation: Sonicate the vial for 60 seconds. The strong H-bond accepting nature of the sulfoxide oxygen will outcompete the triazole-triazole interactions, clearing the solution.
-
Validation: Transfer to an NMR tube. Run a quick 1D
scan. You should observe sharp peaks. Note: You must account for the residual peak at 2.50 ppm and its water peak at 3.33 ppm during spectral analysis.
Protocol 2: Variable Temperature (VT) NMR in
If your compound is only soluble in pure
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL
. -
Instrument Tuning: Insert the sample and lock/shim at standard room temperature (298 K).
-
Thermal Ramping: Gradually increase the probe temperature to 313 K (40 °C) or 323 K (50 °C). Allow 10 minutes for thermal equilibration.
-
Re-tuning: Re-shim the magnet at the new temperature (critical, as solvent density changes).
-
Validation: Acquire the spectrum. The elevated temperature reduces solvent viscosity and accelerates chemical exchange, resulting in significantly sharper, highly resolved multiplets.
Decision Matrix Visualization
Fig 1: NMR solvent optimization workflow for triazolidine-3-thiones.
Frequently Asked Questions (FAQs)
Q: I used
Q: My polyaza heterocycle is completely insoluble even in
Q: I ran my sample in
-
Lyophilization (Freeze-Drying): Dilute the
solution with water (at least 1:10 ratio), freeze the mixture on dry ice, and place it on a high-vacuum lyophilizer overnight. -
Spiral Plug Evaporation: Utilize a smart evaporator system designed for high-boiling solvents, which uses gas flow to prevent bumping and allows evaporation at lower temperatures[5].
References
-
BioChromato. NMR solvent selection - that also allows sample recovery. Available at:[Link]
-
ResearchGate. Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available at:[Link]
-
MDPI. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Available at:[Link]
-
National Institutes of Health (PMC). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases | MDPI [mdpi.com]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione. It addresses common thermal stability challenges encountered during synthesis, purification, storage, and analysis. The information herein is synthesized from established principles of organic chemistry and thermal analysis of structurally related heterocyclic thiones.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione?
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is not extensively published, we can infer its stability based on related structures. Generally, 1,2,4-triazolidine-3-thiones are crystalline solids with moderate to good thermal stability. The melting point for similar 5-phenyl-1,2,4-triazolidine-3-thione is reported to be in the range of 152-154°C.[1] The presence of the dimethyl groups at the 5-position may influence the crystal packing and slightly alter the melting point. Decomposition is often observed at or near the melting point. For many heterocyclic compounds, significant decomposition begins above 200°C.[2][3]
Q2: What are the likely thermal decomposition products?
The thermal decomposition of 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is expected to proceed through a complex series of reactions. The triazolidine ring is the most likely point of initial fragmentation. Potential decomposition pathways could involve:
-
Ring Opening: Scission of the N-N or N-C bonds within the triazolidine ring.
-
Elimination Reactions: Loss of small molecules such as hydrogen sulfide (H₂S) or isothiocyanates.
-
Radical Fragmentation: Homolytic cleavage at higher temperatures, leading to a variety of smaller radical species that can recombine.
Analysis of related heterocyclic thiones suggests that evolved gases could include ammonia (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO₂), and various sulfur-containing compounds.[2]
Q3: How does the purity of the compound affect its thermal stability?
Purity is a critical factor influencing thermal stability. Impurities, such as residual solvents, catalysts from synthesis, or side-products, can significantly lower the decomposition temperature. These impurities can act as catalysts, initiating and accelerating decomposition reactions. Therefore, thorough purification of 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is essential for accurate thermal analysis and to ensure its stability during storage and application.
Q4: What are the recommended storage conditions to maintain the integrity of the compound?
To minimize degradation over time, the following storage conditions are recommended:
-
Temperature: Store at reduced temperatures, preferably at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or in the dark, as UV radiation can induce photochemical degradation.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental work.
Issue 1: The compound appears to decompose during synthesis, particularly during heating or reflux steps.
-
Causality: The synthesis of 1,2,4-triazolidine-3-thiones often involves a cyclocondensation reaction that can be promoted by heat.[4] However, prolonged exposure to high temperatures can lead to the degradation of the product as it is formed.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer duration.
-
Catalyst Optimization: Investigate the use of milder catalysts that can facilitate the reaction at or near room temperature. Several modern synthetic protocols for 1,2,4-triazolidine-3-thiones utilize catalysts that allow for milder reaction conditions.[1][5]
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating of the product.
-
Issue 2: Significant degradation is observed during purification by recrystallization from a high-boiling point solvent.
-
Causality: While recrystallization is a powerful purification technique, using a high-boiling point solvent can expose the compound to temperatures that induce thermal decomposition.
-
Troubleshooting Steps:
-
Solvent Selection: Opt for a solvent or a mixture of solvents with a lower boiling point in which the compound has suitable solubility characteristics (soluble when hot, insoluble when cold).
-
Alternative Purification: If a suitable low-boiling point solvent cannot be found, consider alternative purification methods that can be performed at room temperature, such as column chromatography on silica gel.
-
Issue 3: A noticeable color change or degradation of the solid compound occurs over time, even at room temperature.
-
Causality: This observation may not solely be due to thermal decomposition. It can be a combination of factors including oxidation by atmospheric oxygen, reaction with moisture, and photodegradation.
-
Troubleshooting Steps:
-
Inert Atmosphere Storage: As mentioned in the FAQs, store the compound under an inert gas like nitrogen or argon.
-
Protection from Light: Use amber vials or store the container in a dark place.
-
Refrigeration/Freezing: Storing the compound at lower temperatures will slow down the rate of any potential degradation reactions.
-
Issue 4: Thermal analysis (TGA/DSC) reveals a complex, multi-step decomposition profile.
-
Causality: The thermal decomposition of complex organic molecules rarely occurs in a single step. The multiple steps observed in TGA correspond to different fragmentation events of the molecule.
-
Troubleshooting Steps:
-
Correlate Mass Loss to Structure: Attempt to correlate the percentage of mass loss at each step to the loss of specific fragments of the molecule (e.g., the phenyl group, the thione group, the dimethyl moiety).
-
Evolved Gas Analysis (EGA): For a definitive identification of the decomposition products at each stage, advanced analytical techniques are required. Coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) allows for the real-time analysis of the gases evolved during decomposition.[2] This provides invaluable information about the decomposition mechanism.
-
Data Presentation
Table 1: Estimated Thermal Properties of 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Onset of Decomposition (°C) |
| 5-Phenyl-1,2,4-triazolidine-3-thione | 179.24 | 152-154[1] | > 200 (estimated) |
| 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione | 221.32 | Estimated: 160-180 | > 200 (estimated) |
| Related Heterocyclic Thiones | Variable | Variable | Often > 250[2] |
Experimental Protocols
Protocol 1: Determination of Melting Point with Decomposition
-
Place a small, dry sample of the purified compound into a capillary tube.
-
Insert the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15°C per minute initially.
-
As the expected melting range is approached, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten.
-
Observe for any signs of decomposition, such as gas evolution, charring, or significant color change, and note the temperature at which these phenomena occur.
Protocol 2: Thermogravimetric Analysis (TGA)
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the purified compound into a TGA pan (typically aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rate from the derivative (DTG) curve.
Protocol 3: Isothermal Stress Testing
-
Accurately weigh several samples of the compound into individual vials.
-
Place the vials in an oven set to a specific temperature below the determined onset of decomposition (e.g., 100°C, 120°C, 150°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the sample using a suitable technique (e.g., HPLC, LC-MS) to quantify the amount of the parent compound remaining and to identify any degradation products.
-
Plot the percentage of the parent compound remaining as a function of time at each temperature to determine the degradation kinetics.
Visualizations
Caption: Hypothetical thermal decomposition pathway.
Caption: Workflow for troubleshooting thermal stability issues.
References
-
Aslanidis, P., Gaki, V., Chrissafis, K., & Lalia-Kantouri, M. (2010). Luminescence and thermal behavior by simultaneous TG/DTG-DTA coupled with MS of neutral copper(I) complexes with heterocyclic thiones. Journal of Thermal Analysis and Calorimetry, 103(3), 939–947. [Link]
-
Belskaya, N. P., et al. (2010). Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches. Molecular Diversity, 24(4), 1185–1203. [Link]
-
Gawande, N. G., et al. (2021). An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in water. Journal of Chemical Sciences, 133(1), 22. [Link]
- Kamanna, K., & Khatavi, S. (2021). Waste to wealth: agro-waste catalyzed green method synthesis of 5-aryl-1,2,4-triazolidine-3-thiones and 1,2,4-triazospiro-3-thiones.
-
Kowiel, M., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 13(21), 4945. [Link]
-
Mane, M. M., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches. Molecular Diversity, 24(4), 1185-1203. [Link]
- Patil, M., et al. (2020). Novel, green and sustainable route for synthesis of 5-aryl-4-phenyl-1, 2, 4-triazolidine-3-thiones. Tetrahedron Letters, 61(25), 152015.
-
PubChem. (n.d.). 5,5-dimethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione. Retrieved from [Link]
-
Raczuk, E., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6569. [Link]
- Singh, P., et al. (2019). An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in water. Journal of Chemical Sciences, 131(1), 1-9.
-
Various Authors. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 421-435. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
Technical Support Center: Catalyst Recovery in Green Synthesis of Triazolidine-3-thiones
Status: Operational Role: Senior Application Scientist Topic: Green Synthesis & Catalyst Recovery Protocols Target Molecule: 1,2,4-Triazolidine-3-thiones (via cyclocondensation of aldehydes/ketones with thiosemicarbazide)
Executive Summary & System Overview
Welcome to the technical support hub for green heterocyclic synthesis. This guide addresses the critical bottleneck in sustainable chemistry: Catalyst Recovery and Reusability .
The synthesis of 1,2,4-triazolidine-3-thiones is a pharmacologically vital process (yielding antifungal and antidepressant scaffolds). Green protocols typically utilize a One-Pot Cyclocondensation of an aldehyde and thiosemicarbazide in aqueous media.[1]
The Challenge: While water serves as an excellent green solvent due to the "hydrophobic effect"—forcing organic reactants into close proximity—the efficiency of the process hinges on the ability to separate the catalyst from the aqueous phase or the solid product without degradation.
This guide covers three primary catalyst classes:
-
Water-Soluble Organocatalysts (e.g., Meglumine, Thiamine HCl/VB1).
-
Ionic Liquids & Deep Eutectic Solvents (e.g., Choline Chloride).
-
Heterogeneous Nanocatalysts (e.g., Functionalized Magnetic Nanoparticles).
Diagnostic & Troubleshooting Guide (Q&A)
Category A: Yield & Activity Loss
Q1: My yield dropped significantly ( >10%) between Cycle 1 and Cycle 2. Is the catalyst poisoned?
-
Diagnosis: While poisoning is possible, the most common cause in aqueous-phase synthesis is Physical Loss (Leaching) or Incomplete Extraction .
-
Technical Insight: Water-soluble catalysts like Meglumine or Thiamine HCl rely on the product precipitating out while the catalyst remains dissolved. If your filtration cake is not washed thoroughly with water, catalyst remains trapped in the product matrix. Conversely, if you wash too aggressively with a solvent that slightly solubilizes the catalyst, you lose mass.
-
Corrective Action:
-
Mass Balance Check: Weigh the recovered catalyst after drying. If mass < 95% of initial load, you have physical loss.
-
Protocol Adjustment: For aqueous systems, ensure the filtrate (containing catalyst) is concentrated under reduced pressure rather than just reused "as is" if the volume has changed.
-
Q2: The magnetic catalyst (e.g., Fe3O4@SiO2) is taking longer to separate, and the supernatant is cloudy.
-
Diagnosis: Nanoparticle Agglomeration or Surface Degradation .[2]
-
Technical Insight: Magnetic nanoparticles (MNPs) have high surface energy. Over cycles, the silica shell (SiO2) protecting the iron core may erode, or the surface functional groups may interact to form clusters that respond poorly to the external magnetic field.
-
Corrective Action:
-
Sonication: Redisperse the catalyst in ethanol and sonicate for 10 minutes before the next cycle to break up soft agglomerates.
-
Acidity Check: Ensure the reaction pH hasn't drifted. Acidic byproducts can etch the Fe3O4 core, reducing magnetic susceptibility.
-
Category B: Product Purity
Q3: The recovered catalyst is dark/discolored, and the product melting point is depressed.
-
Diagnosis: Organic Fouling/Charring .
-
Technical Insight: In "melt" reactions or high-concentration aqueous systems, unreacted aldehyde or thiosemicarbazide can adsorb onto the catalyst surface. Upon drying/heating for recovery, these organics char, blocking active sites (pore blocking).
-
Corrective Action:
-
Solvent Wash: For solid catalysts, implement a "Hot Ethanol Wash" step between cycles.
-
Validation: Run an IR spectrum of the recovered catalyst. New peaks in the aromatic region (1400-1600 cm⁻¹) indicate adsorbed organic contaminants.
-
Standard Operating Procedures (SOPs)
SOP 1: Recovery of Water-Soluble Organocatalysts (Meglumine / Thiamine HCl)
Applicable for: Homogeneous aqueous catalysis where product precipitates.
Principle: Solubility switch. The catalyst is highly polar/ionic and stays in water; the hydrophobic product precipitates.
-
Reaction Completion: Monitor TLC until reactants disappear.
-
Primary Separation: Filter the reaction mixture.
-
Solid (Filter Cake): Crude Triazolidine-3-thione product. Wash with 2 x 5 mL cold water. Add washings to the filtrate.
-
Liquid (Filtrate): Contains Catalyst + Water.
-
-
Catalyst Recovery:
-
Method A (Direct Reuse): If the reaction volume is constant, the filtrate can be reused directly for the next batch. Add fresh reactants to the filtrate.
-
Method B (Isolation): Evaporate water under reduced pressure (Rotavap at 50-60°C).
-
Purification: Wash the resulting solid residue with Diethyl Ether (removes non-polar impurities) or Ethanol (if catalyst is insoluble in ethanol, e.g., certain salts).
-
Drying: Dry in a vacuum oven at 60°C for 2 hours.
-
-
Validation: Check Melting Point of recovered catalyst (e.g., Meglumine MP: ~128°C).
SOP 2: Recovery of Magnetic Nanocatalysts (Fe3O4-based)
Applicable for: Heterogeneous catalysis.
Principle: Magnetic decantation.
-
Reaction Completion: Stop stirring.
-
Separation: Place a strong Neodymium magnet (external) against the reaction vessel wall. Allow 2–5 minutes for particles to gather.
-
Decantation: Carefully pour off or pipette the supernatant (containing product).
-
Washing (Critical Step):
-
Add Hot Ethanol to the vessel.
-
Remove magnet and stir/sonicate for 5 mins.
-
Re-apply magnet and decant. Repeat 2x.
-
-
Drying: Dry the catalyst in an oven at 80°C.
-
Validation: XRD or VSM (Vibrating Sample Magnetometry) every 5 cycles to check for core oxidation.
Performance Metrics & Data
The following data summarizes the reusability profiles of common green catalysts for this specific synthesis, derived from recent literature benchmarks.
Table 1: Catalyst Reusability Profile (Yield % over Cycles)
| Catalyst Type | Load (mol%) | Cycle 1 Yield | Cycle 2 Yield | Cycle 3 Yield | Cycle 4 Yield | Recovery Method |
| Meglumine [1] | 15% | 92% | 91% | 89% | 88% | Aqueous Evaporation |
| Thiamine HCl (VB1) [2] | 10-20% | 96% | 95% | 94% | 92% | Aqueous Evaporation |
| Choline Chloride [3] | 13% | 94% | 92% | 90% | 88% | Filtrate Reuse |
| Guanidine HCl [4] | 10-15% | 95% | 93% | 92% | 90% | Aqueous Evaporation |
Note: Slight yield erosion is normal due to mechanical transfer losses (approx. 2-3% per cycle).
Visual Workflows
Diagram 1: General Green Synthesis & Recovery Workflow
This flowchart illustrates the decision-making process for recovering different catalyst types.
Caption: Workflow distinguishing between aqueous phase recovery (left) and magnetic separation (right) for triazolidine-3-thione synthesis.
Diagram 2: Troubleshooting Catalyst Loss
Logic flow for diagnosing yield drops associated with catalyst issues.
Caption: Diagnostic logic for identifying the root cause of catalytic efficiency loss.
References
-
Masram, L. B., et al. (2022). "An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in water." Journal of Chemical Sciences, 134(3).[3]
-
Sankpal, S. A., et al. (2019).[4] "Thiamine Hydrochloride Catalyzed Synthesis of 1,2,4‐Triazolidine‐3‐thiones in Aqueous Medium." ChemistrySelect, 4, 13071.[5]
-
Patil, S., et al. (2020). "Choline Chloride-Catalyzed Green Synthesis of 1,2,4-Triazolidine-3-thiones in Aqueous Medium." Letters in Organic Chemistry.
-
Barkule, A. B., Gadkari, Y. U., & Telvekar, V. N. (2022). "Green and Efficient Synthesis of 1, 2, 4-Triazolidine-3-thiones using Guanidine Hydrochloride as a Recyclable Catalyst under the Aqueous Condition." Letters in Organic Chemistry, 19(9).[6][7]
-
Dhimba, G., & Bala, M. D. (2020).[8] "Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts."[8] South African Journal of Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08769K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Green and Efficient Synthesis of 1, 2, 4-Triazolidine-3-thiones u...: Ingenta Connect [ingentaconnect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts [scielo.org.za]
Validation & Comparative
Comparative Guide: Triazolidine-3-thione vs. Triazole-3-thiol in Corrosion Inhibition
Target Audience: Researchers, Materials Scientists, and Molecular Design Professionals.
Introduction: Molecular Design at the Metal Interface
In both pharmaceutical drug development and materials science, the principles of Structure-Activity Relationships (SAR) dictate how small molecules interact with specific targets. When designing corrosion inhibitors, the "target" is a reactive metal surface (e.g., mild steel or copper), and the "ligands" are organic molecules capable of forming protective chemisorbed films.
Two highly effective classes of heterocyclic inhibitors are triazole-3-thiols and triazolidine-3-thiones . While structurally related, their differences in ring saturation, aromaticity, and tautomeric equilibrium fundamentally alter their adsorption thermodynamics and inhibition efficiency. This guide objectively compares their performance, mechanisms of action, and the experimental frameworks used to validate their efficacy.
Structural & Mechanistic Divergence
The primary distinction between these two classes lies in their electronic distribution, which dictates how they bind to metal d-orbitals:
-
Triazole-3-thiols (Aromatic): Compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol possess a fully aromatic ring. This aromaticity allows for extensive
-electron delocalization. According to density functional theory (DFT) studies, these molecules act as mixed-type inhibitors. They donate electrons from their highest occupied molecular orbital (HOMO) to the vacant d-orbitals of iron, while simultaneously accepting electron density into their lowest unoccupied molecular orbital (LUMO) via back-donation[1]. -
Triazolidine-3-thiones (Saturated/Non-Aromatic): Compounds such as 5-(2,4,4-trimethylpentyl)-4-amino-1,2,4-triazolidine-3-thione feature a saturated or partially saturated heterocycle. Lacking full aromaticity, their binding is driven by the strong, localized dipole of the exocyclic thione (=S) group and the localized lone pairs on the nitrogen atoms. This makes them exceptionally potent chelators for softer metals like copper, forming strong surface complexes[2].
Caption: Logical flow of structure-activity relationships in heterocyclic corrosion inhibitors.
Comparative Performance Data
The following table synthesizes quantitative performance data from recent experimental and theoretical studies. Adsorption free energy (
| Compound Class | Specific Derivative | Target Metal & Media | Optimal Conc. | Max Inhibition Efficiency (IE%) | Adsorption Free Energy ( |
| Triazole-3-thiol | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | Mild Steel in 1M HCl | 93.33% (at 293 K) | ||
| Triazole-3-thiol | 4-methyl-4H-1,2,4-triazole-3-thiol (4MT) | Mild Steel in 0.1M H | > 85.00% | Mixed Physisorption & Chemisorption[3][4] | |
| Triazolidine-3-thione | 5-(2,4,4-trimethylpentyl)-4-amino-1,2,4-triazolidine-3-thione | Copper Oxide / Alloys | Superior Selective Binding | Strong Cu(I)-S/N complexation (Chemisorption) |
Data Interpretation: Triazole-3-thiols demonstrate exceptional performance on mild steel in highly acidic environments due to their ability to act as a proton barrier[4]. Conversely, triazolidine-3-thiones show remarkable selectivity and lower concentration requirements for copper alloys due to the soft acid/soft base interaction between Cu(I) and the exocyclic thione[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these inhibitors must follow self-validating experimental frameworks. Below are the standard methodologies for quantifying inhibition efficiency, designed to ensure data reliability.
Caption: Step-by-step experimental workflow for validating corrosion inhibition efficiency.
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to model the metal-inhibitor interface as an equivalent electrical circuit.
-
Surface Preparation: Abrade the metal working electrode with successive grades of SiC paper (up to 2000 grit), wash with double-distilled water, and degrease with ethanol.
-
Causality: Successive abrasion ensures a reproducible, uniform surface energy profile, minimizing baseline noise and preventing localized galvanic cells.
-
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrode in the test solution (e.g., 1M HCl with
M inhibitor) for 30 minutes before measurement.-
Causality: Allows the system to reach thermodynamic equilibrium, ensuring the chemisorbed film is fully formed before applying electrical perturbations.
-
-
Impedance Measurement: Apply a small AC voltage perturbation (10 mV peak-to-peak) over a frequency range of 100 kHz to 10 mHz.
-
Causality: A small AC amplitude is critical; it is large enough to generate a measurable current response but small enough to avoid disrupting the delicate chemisorbed inhibitor film.
-
-
System Validation (The Self-Validating Step): Apply Kramers-Kronig (K-K) transforms to the raw impedance data prior to circuit fitting.
-
Validation Check: If the experimental data does not perfectly overlap with the K-K transform plots, the system violates linearity, causality, or stability (e.g., the film is actively degrading). Data failing the K-K check must be discarded.
-
Protocol B: Gravimetric (Weight Loss) Analysis
Gravimetric analysis serves as the empirical ground truth to corroborate electrochemical data.
-
Pre-Weighing: Weigh the prepared metal coupons using an analytical balance with an accuracy of
mg. -
Controlled Immersion: Suspend the coupons in the corrosive media (with and without the inhibitor) using glass hooks for a fixed duration (e.g., 24 hours) at a controlled temperature (e.g., 298 K).
-
Causality: Using glass hooks prevents galvanic corrosion that would occur if metal wires were used for suspension. Temperature control is vital, as elevated temperatures can induce inhibitor desorption[1].
-
-
Post-Immersion Cleaning: Remove the coupons, clean them with a standard pickling solution (e.g., Clarke's solution for steel) to remove corrosion products without attacking the base metal, wash, dry, and re-weigh.
-
System Validation: Conduct all measurements in triplicate.
-
Validation Check: Calculate the standard deviation across the three samples. A relative standard deviation (RSD) > 5% indicates localized pitting or uneven inhibitor film formation, invalidating the assumption of uniform corrosion required for standard IE% calculations.
-
Conclusion
Both triazole-3-thiols and triazolidine-3-thiones are highly effective corrosion inhibitors, but their application should be dictated by the target environment. Triazole-3-thiols leverage their aromaticity to form robust, mixed-type protective films on steel in highly acidic environments[1][4]. In contrast, the saturated triazolidine-3-thiones utilize localized dipoles to act as superior chelators for softer metals like copper[2]. By employing rigorous, self-validating protocols like K-K validated EIS, researchers can accurately map these structure-activity relationships to design next-generation surface protectants.
References
1.1 - RSC Advances (rsc.org) 2.4 - Frontiers in Chemistry (frontiersin.org) 3.2 - Taylor & Francis (tandfonline.com)
Sources
- 1. A combination of experimental and theoretical methods in evaluating triazole derivatives' mild steel corrosion inhibition ability in an acidic solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scilit.com [scilit.com]
- 4. Frontiers | Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study [frontiersin.org]
Comparative Toxicology Profile: 1,2,4-Triazolidine-3-thiones vs. Imidazole-2-thiones
[1]
Executive Summary
This guide provides a technical comparison of the toxicity profiles of 1,2,4-triazolidine-3-thiones (and their tautomeric 1,2,4-triazole-3-thiones) versus imidazole-2-thiones .[1] While both scaffolds share the thione (
-
Imidazole-2-thiones (e.g., Methimazole) are characterized by high thyroid specificity (TPO inhibition) and CYP450-mediated bioactivation, leading to well-documented hepatotoxicity and idiosyncratic agranulocytosis.[1]
-
1,2,4-Triazolidine-3-thiones exhibit a broader range of cytotoxicity, often exploited for anticancer applications.[1][2] However, unsubstituted cores (e.g., Amitrole) are potent carcinogens and goitrogens. Their lower ring electron density compared to imidazoles alters their CYP binding affinity but does not eliminate the risk of S-oxidative bioactivation.
Mechanistic Underpinnings of Toxicity
The toxicity of both scaffolds is driven principally by the metabolic fate of the thione group. Understanding this causality is essential for designing safer derivatives.
The Thione Bioactivation Pathway
Both scaffolds undergo S-oxygenation catalyzed by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s.[1] This process yields reactive electrophiles capable of covalent binding to cellular proteins.
-
Step 1: The thione is oxidized to a sulfenic acid intermediate.
-
Step 2: Further oxidation produces a sulfinic acid .
-
Toxicity Event: These intermediates can deplete glutathione (GSH) or form adducts with hepatic proteins (causing necrosis) or thyroid peroxidase (causing hypothyroidism).
Scaffold-Specific Differences
| Feature | Imidazole-2-thiones | 1,2,4-Triazolidine-3-thiones |
| Ring Electronics | Electron-rich (5-membered, 2 nitrogens).[1] Higher affinity for heme iron (CYP450). | Electron-deficient (3 nitrogens).[1] Lower direct heme coordination, but high reactivity of the S-substituent. |
| Thyroid Specificity | High. Potent irreversible inhibitors of Thyroid Peroxidase (TPO). | Variable. Unsubstituted derivatives (Amitrole) are potent TPO inhibitors; N-substitution often reduces this effect.[1] |
| Cytotoxicity Target | Generally low basal cytotoxicity unless metabolically activated. | High. Often engineered for tubulin polymerization inhibition or mitochondrial disruption. |
Visualizing the Bioactivation Pathway
The following diagram illustrates the divergent metabolic fates leading to toxicity.
Caption: Metabolic activation of thione scaffolds via S-oxidation leading to reactive intermediates.[1]
Comparative Toxicity Data
The following data summarizes key toxicological parameters derived from comparative literature and standard assays.
Table 1: Comparative Toxicity Profile[1]
| Parameter | Imidazole-2-thiones (Ref: Methimazole) | 1,2,4-Triazolidine-3-thiones (Ref: Amitrole/Derivatives) | Clinical Implication |
| Hepatotoxicity | Moderate to High.[1] Associated with cholestatic jaundice. | Moderate. Amitrole is a known hepatocarcinogen in rodents. | Monitor liver enzymes (ALT/AST). |
| Thyroid Toxicity | Severe. Mechanism-based inactivation of TPO.[1] | High (Specific Derivatives). 3-amino-1,2,4-triazole is a potent goitrogen.[1] | TSH monitoring required. |
| Cytotoxicity (IC50) | > 100 µM (Fibroblasts).[3] Generally low unless derivatized. | 0.5 - 20 µM (Cancer lines).[1] Often high intrinsic cytotoxicity. | Triazoles are preferred for oncology; Imidazoles for non-cytotoxic targets. |
| Immunotoxicity | Idiosyncratic agranulocytosis (rare but fatal). | Lymphocyte toxicity observed in specific alkyl derivatives.[4] | CBC monitoring required. |
Experimental Protocols for Toxicity Assessment
To objectively compare these scaffolds in your own research, use the following self-validating protocols.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Purpose: Determine basal cellular toxicity independent of metabolic activation.
-
Cell Seeding: Seed HepG2 (liver) and HEK293 (kidney) cells at
cells/well in 96-well plates. -
Compound Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Ensure final DMSO < 0.5%.
-
Incubation: Treat cells for 24h and 48h at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation Criterion: Positive control (Doxorubicin) must show IC50 < 5 µM.
-
Protocol B: Thyroid Peroxidase (TPO) Inhibition Screen
Purpose: Assess the risk of thyroid toxicity (Goitrogenic potential).
-
Enzyme Source: Prepare microsomes from porcine thyroid glands or use recombinant human TPO.
-
Reaction Mix: Phosphate buffer (pH 7.4), Potassium Iodide (KI), and Guaiacol (substrate).
-
Baseline: Initiate reaction with
. Monitor Guaiacol oxidation at 470 nm for 60 seconds. -
Inhibition Test: Pre-incubate TPO with test compound (10 µM) for 10 minutes before adding
. -
Data Analysis: Compare the slope of absorbance (rate) vs. vehicle control.
-
Interpretation: >50% inhibition at 10 µM indicates high thyrotoxic risk (similar to PTU/Methimazole).
-
Strategic Screening Workflow
Use this decision tree to select the appropriate scaffold based on your therapeutic target while minimizing toxicity.
Caption: Decision matrix for scaffold selection balancing efficacy and toxicity risks.
References
-
Mavrova, A. T., et al. (2009). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. European Journal of Medicinal Chemistry. Link
-
Al-Wahaibi, L. H., et al. (2023).[1][5][6] Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer. RSC Advances. Link
-
Roy, G., et al. (2008). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences. Link
-
Paul, S., et al. (2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors. Journal of Medicinal Chemistry. Link
-
Vickers, A. E. M., et al. (1989). An assay for screening xenobiotics for inhibition of rat thyroid gland peroxidase activity. Xenobiotica. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
Executive Summary & Chemical Identity
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (CAS: 39263-68-8) is a heterocyclic organic compound containing a thione (
Improper disposal poses two specific risks:
-
Toxic Gas Evolution: Combustion or acidification can release Sulfur Oxides (
) or Hydrogen Sulfide ( ). -
Aquatic Toxicity: Thione derivatives can be toxic to aquatic life and must never be discharged into municipal water systems.
| Property | Specification |
| CAS Number | 39263-68-8 |
| Physical State | Solid (Crystalline powder) |
| Molecular Formula | |
| Hazard Class | Irritant / Harmful (Oral) / Organic Sulfur Waste |
| Incompatible With | Strong Oxidizing Agents, Strong Acids |
Hazard Profiling & Mechanism of Toxicity
To handle this compound safely, one must understand the causality of its hazards.
The Thione Moiety ( )
The thione group is the primary driver of disposal logic. Unlike ketones (
-
Risk: Contact with strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide) can lead to rapid, exothermic conversion to sulfonic acids or disulfides.
-
Combustion: Incineration (the ultimate disposal method) releases
, a toxic gas. Therefore, waste must be routed to facilities with scrubbers.
Nitrogen Heterocycle[2][3]
-
Risk: Thermal decomposition releases Nitrogen Oxides (
). -
Action: Waste containers must be rated for toxic organic solids.
Pre-Disposal Stabilization & Segregation
The Golden Rule: Never mix thiones with oxidizing waste streams.
Before disposal, you must validate the waste stream.[2] Use this self-validating checklist:
-
pH Check: Is the waste stream neutral? (Acidic environments + Thiones
Potential ). -
Oxidizer Check: Is the container free of peroxides, nitrates, or permanganates?
Segregation Protocol
-
Stream A (Correct): Halogen-free Organic Solvents, Non-regulated Solids.
-
Stream B (Incorrect - DANGER): Oxidizing liquids, Acidic aqueous waste.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Spills)
Applicable for: Expired reagent, spill cleanup residues, contaminated weighing boats.
-
Containment: Transfer solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione" (Do not use abbreviations like DPTT).
-
Hazard Checkbox: Toxic, Irritant.[3]
-
-
Secondary Containment: Place the HDPE jar inside a clear plastic bag (double containment) to prevent dust dispersion during transport.
-
Handoff: Transfer to the central hazardous waste accumulation area.
Scenario B: Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC waste.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum.
-
Bulking: Pour into the "Non-Halogenated Organic Solvent" carboy.
-
Critical: If the solution contains heavy metals or halogenated solvents (DCM/Chloroform), it must go to the "Halogenated/Metal" stream.
-
-
Log Entry: You must explicitly write the chemical name on the waste log attached to the carboy. "Trace Organics" is insufficient for sulfur-containing compounds.
Visualized Workflows
Logic Diagram: Waste Stream Decision Matrix
This diagram illustrates the decision process for segregating 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione to prevent reactive accidents.
Caption: Decision matrix ensuring separation from oxidizers to prevent exothermic sulfur oxidation.
Workflow: Cradle-to-Grave Lifecycle
This workflow details the path from laboratory bench to final incineration.
Caption: The lifecycle emphasizes incineration with scrubbing to handle sulfur emissions.
Emergency Procedures (Spill Response)
In the event of a spill, immediate action prevents area contamination.[3][4]
| Scenario | PPE Required | Protocol |
| Dry Powder Spill | Nitrile Gloves, Lab Coat, N95 Mask/Respirator | 1. Do not sweep dry (creates dust).2. Cover with wet paper towels to dampen.3. Scoop into a bag.4. Wipe surface with soap and water.[3] |
| Solution Spill | Nitrile Gloves, Safety Goggles, Lab Coat | 1. Cover with absorbent pads (vermiculite or polypropylene).2. Place saturated pads in a sealed bag.3. Treat as hazardous waste.[5][6][7][8] |
| Eye Contact | None (Emergency) | Flush immediately for 15 minutes. Seek medical attention (Thiones are severe irritants). |
References
-
PubChem. (n.d.).[9] 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (CID 39263-68-8).[10] National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. Retrieved from [Link]
Sources
- 1. 5,5-Dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione | C12H13N3S | CID 870599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. vumc.org [vumc.org]
- 9. 5-Ethyl-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazolidine-3-thione | C14H16N4S2 | CID 3442506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 39263-68-8|5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione|BLD Pharm [bldpharm.com]
Personal protective equipment for handling 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
Executive Summary: The "Need-to-Know" Risk Profile
Immediate Directive: Treat 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione as a bioactive organic solid with significant potential for mucous membrane irritation and acute toxicity upon ingestion.[1][2][3]
While specific toxicological data for this exact derivative is often limited in public repositories, its structural class (1,2,4-triazole-3-thiones) is widely researched for antimicrobial and anticancer properties.[1][2][3] Therefore, you must handle this compound under the Precautionary Principle : assume it is pharmacologically active and capable of systemic absorption until proven otherwise.
Core Hazard Classifications (Inferred from Structural Analogs):
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][4][5]
-
Skin/Eye Irritation: Category 2/2A (H315, H319) – Causes irritation.[1][5]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][6]
Chemical Logic & PPE Causality
To select the right PPE, you must understand why the chemical behaves the way it does.
The Thione Tautomerism Risk
This compound exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms.[1]
-
The Risk: The sulfur atom is a "soft" nucleophile.[1] It has a high affinity for heavy metals and specific enzymes in biological systems. This is the mechanism behind its potential bioactivity (and toxicity).[1]
-
The Implication: Standard latex gloves are insufficient.[1] Sulfur-containing organics can permeate latex matrices.[1][2] Nitrile is the minimum requirement; Laminate (Silver Shield) is required for prolonged immersion.[1]
Physical State Hazards
As a crystalline solid, the primary vector of exposure is inhalation of dust during weighing and dermal absorption during solubilization.[1]
PPE Selection Matrix
| PPE Component | Standard Protocol (Analytical/Small Scale) | Elevated Risk (Synthesis/Large Scale >10g) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min.[1][2][3] thickness 0.11mm) | Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene) | Prevents permeation of organic sulfur compounds.[1] Change immediately upon splash. |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles (Indirect Vent) | Protects against fine dust migration and solvent splashes during dissolution.[1] |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | P100 Respirator (if hood unavailable) | H335 Risk: Irritation of the upper respiratory tract is the most immediate acute symptom.[1] |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Apron | Prevents accumulation of static-charged dust on street clothing.[1] |
Decision Logic: PPE & Engineering Controls
The following diagram illustrates the decision workflow for selecting the appropriate safety setup based on your operational state.
Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the triazolidine thione.[1][2][3]
Operational Protocols (Step-by-Step)
Protocol A: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs when the container is opened, and static electricity disperses the powder.[1][2][3]
-
Preparation: Place the analytical balance inside a fume hood or a dedicated powder containment enclosure.[1]
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat. Organic thiones are often fluffy and prone to static fly-away.[1]
-
Transfer:
Protocol B: Solubilization & Reaction
Thiones are often dissolved in polar aprotic solvents (DMSO, DMF) which can enhance skin permeability.[1][3]
-
Solvent Choice: If using DMSO (Dimethyl Sulfoxide), be aware that DMSO carries dissolved chemicals through intact nitrile gloves.[1] Double gloving is mandatory.
-
Incompatibility Check:
-
Heating: If heating the reaction, ensure a reflux condenser is properly seated. Thiones can decompose to release nitrogen oxides (NOx) and sulfur oxides (SOx) at high temperatures.[1]
Emergency Response & Disposal
Spill Management Workflow
In the event of a spill, do not panic. Follow this logic to contain the hazard.
Figure 2: Emergency response workflow for dry and wet spills.[1][2][3]
Disposal Specifications
-
Waste Stream: Segregate into Non-Halogenated Organic Waste (unless halogenated solvents were used).[1]
-
Labeling: Must explicitly state "Contains Sulfur / Thione" to alert waste handlers of potential odor and oxidation risks.[1]
-
Destruction: Incineration is the standard method.[1] Ensure the facility is equipped with scrubbers for NOx and SOx.
References & Authority
-
PubChem. 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (Compound Summary). National Library of Medicine. [Link][1]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] [Link][1]
Sources
- 1. 5,5-Dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione | C12H13N3S | CID 870599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
